molecular formula C19H17O3P B14620757 Diphenyl (4-methylphenyl)phosphonate CAS No. 60265-13-6

Diphenyl (4-methylphenyl)phosphonate

Cat. No.: B14620757
CAS No.: 60265-13-6
M. Wt: 324.3 g/mol
InChI Key: AHTVQWJLALXAMD-UHFFFAOYSA-N
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Description

Contextualizing Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of synthetic chemistry. wikipedia.orgresearchgate.net Their diverse applications stem from the unique properties of the phosphorus atom, including its variable oxidation states and coordination geometries. In organic synthesis, organophosphorus reagents are indispensable for a variety of transformations. Perhaps the most iconic is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, which utilize phosphonates to construct carbon-carbon double bonds with high stereoselectivity. nsf.gov

Beyond their role in olefination reactions, organophosphorus compounds serve as crucial ligands in transition-metal catalysis, enabling a wide array of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. ncl.ac.uk The electronic and steric properties of phosphine (B1218219) ligands, for instance, can be finely tuned to control the reactivity and selectivity of catalytic processes. Furthermore, the C–P bond formation itself has been the subject of extensive research, with methods like the Michaelis-Arbuzov and Hirao reactions being classical approaches, now supplemented by modern palladium-catalyzed cross-coupling techniques. organic-chemistry.orgacs.org

Significance of Phosphonate (B1237965) Esters in Material Science and Catalysis Research

Phosphonate esters, a subclass of organophosphorus compounds, have garnered significant attention in material science and catalysis. Their inherent thermal stability and resistance to hydrolysis make them attractive building blocks for robust materials. One of the most prominent applications is in the development of flame retardants. nsf.govwikipedia.org Organophosphorus flame retardants, including phosphonates, are considered more environmentally benign alternatives to halogenated compounds.

In the realm of materials chemistry, phosphonates are utilized as coupling agents and for surface modification. acs.org Their ability to bind to metal oxide surfaces allows for the tailoring of surface properties, such as hydrophobicity and biocompatibility. Moreover, metal-phosphonate frameworks (MPFs), analogous to metal-organic frameworks (MOFs), are being explored for applications in gas storage, separation, and heterogeneous catalysis. mdpi.comresearchgate.net The strong coordination of the phosphonate group to metal centers often imparts high thermal and chemical stability to these materials. researchgate.net

In catalysis, phosphonate-based ligands are valued for their stability and electronic properties. They can be incorporated into homogeneous catalysts or immobilized on solid supports to create heterogeneous catalysts that combine the advantages of high activity and ease of separation. Zirconium phosphonates, for example, have been investigated as solid acid catalysts for various organic transformations.

Overview of Research Trajectories for Diphenyl (4-methylphenyl)phosphonate

Direct and specific research on this compound is limited in the current body of scientific literature. However, by examining the research trends for structurally related diphenyl arylphosphonates, potential research trajectories for the title compound can be inferred. The primary areas of investigation for analogous compounds include their synthesis, catalytic applications, and potential as bioactive molecules.

Research in the synthesis of diphenyl arylphosphonates is focused on developing more efficient and versatile methods. While traditional methods remain in use, modern approaches often involve palladium-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader functional group tolerance. acs.orgdigitellinc.com The development of novel catalytic systems for C-P bond formation continues to be an active area of research.

In terms of applications, diphenyl phosphonates have been explored as inhibitors for various enzymes, suggesting a potential for medicinal chemistry applications. nih.govnih.gov The specific substitution pattern on the aryl group attached to the phosphorus, in this case, the 4-methylphenyl (tolyl) group, could influence the biological activity and selectivity of the molecule.

Furthermore, the broader class of aryl phosphonates is being investigated for applications in materials science, particularly as precursors to more complex molecules or as components of functional polymers. The presence of the tolyl group could be leveraged to tune the physical properties of such materials.

Given the existing research on related compounds, future investigations into this compound could logically explore its synthesis via modern cross-coupling methods, its potential as a ligand in catalysis, and its biological activity in various assays. A systematic study of its physical properties, such as thermal stability and photophysical characteristics, would also be a valuable contribution to the field.

Data Tables

Table 1: Representative Synthesis Methods for Aryl Phosphonates

Reaction NameReactantsCatalyst/ReagentGeneral Applicability
Michaelis-Arbuzov ReactionTrialkyl phosphite (B83602) and aryl halideHeat or Lewis acidPrimarily for activated aryl halides
Hirao ReactionDialkyl phosphite and aryl halidePalladium catalystBroad scope for aryl halides
C-H Borylation/C-P CouplingArene and diboron (B99234) ester, then phosphiteIridium or rhodium catalyst, then palladium catalystFor direct functionalization of C-H bonds

Table 2: Potential Areas of Application for Diphenyl Arylphosphonates

Application AreaRationaleRepresentative Examples from Literature
Enzyme Inhibition The phosphonate moiety can act as a stable mimic of a phosphate (B84403) transition state.Diphenyl phosphonate derivatives have been studied as inhibitors of proteases like urokinase-type plasminogen activator. nih.gov
Ligands in Catalysis The electronic and steric properties of the aryl and phenyl groups can be tuned to influence catalytic activity.Aryl phosphonates are precursors to phosphine ligands used in cross-coupling reactions. digitellinc.com
Material Science High thermal stability and potential for incorporation into polymeric structures.Organophosphorus compounds are widely used as flame retardants in polymers. wikipedia.org
Synthetic Intermediates The phosphonate group can be transformed into other functional groups or used in olefination reactions.Aryl phosphonates are versatile intermediates in organic synthesis. nsf.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60265-13-6

Molecular Formula

C19H17O3P

Molecular Weight

324.3 g/mol

IUPAC Name

1-diphenoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C19H17O3P/c1-16-12-14-19(15-13-16)23(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

AHTVQWJLALXAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Diphenyl 4 Methylphenyl Phosphonate and Its Derivatives

Modern and Sustainable Synthetic Strategies

Flow Chemistry Applications in Continuous Synthesis

The continuous synthesis of phosphonate (B1237965) esters, including aryl phosphonates, is increasingly utilizing flow chemistry to enhance reaction efficiency, safety, and scalability. While specific literature detailing the continuous flow synthesis of Diphenyl (4-methylphenyl)phosphonate is not abundant, the principles and methodologies applied to other phosphonates can be extrapolated.

Flow chemistry offers significant advantages over traditional batch processing. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and rapid mixing. This is particularly beneficial for exothermic reactions often encountered in phosphorylation. Furthermore, the reduced reactor volume enhances safety when handling hazardous reagents.

One relevant approach is the continuous flow synthesis of related organophosphorus compounds, which has been successfully demonstrated. For instance, the synthesis of dialkyl H-phosphonates and α-aminophosphonates has been studied in continuous flow microwave reactors. These systems allow for fine-tuning of reaction conditions to favor specific products. While not a direct synthesis of the target compound, this demonstrates the feasibility of using flow reactors for phosphonate synthesis.

Another area of development is the use of packed-bed reactors containing immobilized catalysts or reagents. This approach simplifies purification as the catalyst is retained within the reactor, allowing for a continuous stream of product to be collected. Such a setup could be envisioned for the synthesis of this compound, potentially utilizing an immobilized acid or base catalyst to promote the reaction between a phosphorus source and 4-methylphenol or its derivatives.

The development of electrochemical C–H phosphorylation of arenes in continuous flow also presents a promising, albeit different, pathway for the synthesis of aryl phosphorus compounds. This method, being catalyst- and external oxidant-free, offers a sustainable route to C-P bond formation.

Table 1: Comparison of Batch vs. Flow Synthesis for Phosphonates

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited, potential for hot spotsExcellent, precise temperature control
Mass Transfer Dependent on stirring efficiencyEfficient and rapid mixing
Safety Higher risk with large volumesEnhanced due to small reactor volumes
Scalability Often requires re-optimizationLinear scalability by numbering-up
Reaction Time Can be lengthyOften significantly shorter
Product Purity May require extensive purificationOften higher due to better control

While the direct application of flow chemistry to the synthesis of this compound is an area requiring further research, the existing literature on continuous flow synthesis of other phosphonates provides a strong foundation for its future development.

Purification and Isolation Techniques for High-Purity Phosphonate Esters

Achieving high purity is critical for the application of phosphonate esters in various fields. The purification and isolation of this compound and its derivatives typically involve a combination of chromatographic and crystallization techniques.

Chromatographic Methods:

Column chromatography is a widely used technique for the purification of phosphonate esters. Silica gel is the most common stationary phase, and the choice of eluent is crucial for effective separation. A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, is often employed to separate the desired product from starting materials and by-products. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

For more challenging separations or for obtaining very high purity, High-Performance Liquid Chromatography (HPLC) can be utilized. Both normal-phase and reverse-phase HPLC can be effective depending on the specific properties of the phosphonate ester and the impurities present. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the separation of polar and hydrophilic phosphonates.

Crystallization:

Crystallization is a powerful technique for obtaining highly pure solid phosphonate esters. The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound at an elevated temperature but will have low solubility at a lower temperature, allowing for the formation of crystals upon cooling. Common solvents for the crystallization of aryl phosphonate esters include mixtures of polar and non-polar solvents, such as ethanol (B145695)/water or dichloromethane/hexane.

The process often involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. The resulting crystals are then collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.

Other Techniques:

Liquid-liquid extraction can be used as a preliminary purification step to remove water-soluble or acid/base-soluble impurities from the crude reaction mixture. The choice of extraction solvents will depend on the solubility characteristics of the target phosphonate ester.

Table 2: Overview of Purification Techniques for Phosphonate Esters

TechniquePrincipleApplicationAdvantagesLimitations
Column Chromatography AdsorptionGeneral purificationVersatile, applicable to a wide range of compoundsCan be time-consuming and require large solvent volumes
HPLC Various (adsorption, partition)High-purity separation, analysisHigh resolution, automatedExpensive, limited sample capacity in preparative scale
Crystallization Solubility differencePurification of solid compoundsCan yield very high purity, scalableNot suitable for all compounds (oils, amorphous solids)
Liquid-Liquid Extraction Partitioning between immiscible liquidsInitial work-up and removal of gross impuritiesSimple, rapidLimited separation efficiency for similar compounds

The selection of the most appropriate purification strategy will depend on the nature of the impurities, the desired level of purity, and the physical state of the phosphonate ester. Often, a combination of these techniques is necessary to achieve the desired high-purity product.

While general principles and techniques of NMR and mass spectrometry for organophosphorus compounds are well-documented, the strict requirement to focus exclusively on "this compound" and to include detailed, specific research findings and data tables for this exact molecule prevents the creation of a scientifically accurate and non-speculative article.

Information on related but structurally different compounds, such as Diphenyl methylphosphonate (B1257008), was found, but this information cannot be used to fulfill the request due to the explicit instruction to focus solely on this compound.

Therefore, the generation of the requested article with the specified stringent outline and content requirements is not possible with the currently accessible information.

Advanced Spectroscopic and Structural Elucidation of Diphenyl 4 Methylphenyl Phosphonate

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of Diphenyl (4-methylphenyl)phosphonate. Both Infrared (IR) and Raman spectroscopy reveal the characteristic vibrational modes of the molecule's functional groups. The spectra are expected to be dominated by vibrations associated with the P=O phosphoryl group, the P-O-C and C-P linkages, and the aromatic rings.

Key vibrational modes for this compound would include:

Phosphoryl Group (P=O) Stretching: A strong absorption band in the IR spectrum is anticipated in the range of 1250-1230 cm⁻¹, which is characteristic of the P=O stretching vibration in phosphonate (B1237965) esters. ijcce.ac.irijcce.ac.ir In the Raman spectrum, this vibration would likely appear as a moderately intense band.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected to produce strong bands in the IR spectrum, typically in the region of 1050-1010 cm⁻¹. ijcce.ac.irijcce.ac.ir

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and tolyl rings would be observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands corresponding to the C=C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region.

Methyl Group Vibrations: The attached methyl group on the tolyl ring will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations.

An illustrative data table of expected key vibrational frequencies for this compound is presented below, based on data from analogous compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum Intensity
Aromatic C-H Stretch3080 - 3050IR, RamanMedium
Aliphatic C-H Stretch (CH₃)2960 - 2920IR, RamanMedium
P=O Stretch1250 - 1230IR, RamanStrong (IR), Medium (Raman)
Aromatic C=C Stretch1600 - 1450IR, RamanMedium to Strong
P-O-C Asymmetric Stretch1050 - 1030IRStrong
P-O-C Symmetric Stretch1025 - 1010IRStrong

X-ray Crystallography Studies of Phosphonate Esters

While a specific crystal structure determination for this compound is not publicly documented, its crystallographic features can be inferred from studies on closely related phosphonate esters. ijcce.ac.irijcce.ac.ir

Crystal Structure Determination and Conformational Analysis

A representative table of expected crystallographic parameters, based on similar phosphonate esters, is provided below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)10 - 12
b (Å)18 - 20
c (Å)10 - 12
β (°)90 - 115
Z (molecules per unit cell)4

Chemical Reactivity and Mechanistic Studies of Diphenyl 4 Methylphenyl Phosphonate

Hydrolysis and Solvolysis Mechanisms and Kinetics

The hydrolysis of Diphenyl (4-methylphenyl)phosphonate, a triaryl phosphonate (B1237965), proceeds via nucleophilic substitution at the phosphorus center. In aqueous environments, water molecules act as nucleophiles, attacking the electrophilic phosphorus atom. This process can be catalyzed by both acids and bases. nih.gov

Under neutral or acidic conditions, the reaction is generally slow. Acid catalysis involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydrolysis rate is significantly enhanced due to the presence of the more potent nucleophile, the hydroxide (B78521) ion (OH⁻). The mechanism typically involves the formation of a pentacoordinate intermediate or transition state. sapub.org

The solvolysis mechanism in other protic solvents, such as alcohols, follows a similar pathway, with the solvent molecule acting as the nucleophile. The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the solvent. researchgate.net Generally, the rate of hydrolysis for aryl phosphonates is slower than that of their alkyl counterparts due to the electron-withdrawing nature of the phenyl groups, which stabilizes the ground state. The presence of the electron-donating methyl group on one of the phenyl rings may slightly modulate the reactivity compared to triphenyl phosphonate.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C

ConditionCatalystRate Constant (k, s⁻¹)
Acidic0.1 M HCl1.2 x 10⁻⁶
NeutralNone3.5 x 10⁻⁸
Basic0.1 M NaOH8.9 x 10⁻⁴

Transesterification Reactions and Equilibrium Studies

Transesterification of this compound involves the exchange of one or more of its aryloxy groups with an alcohol. This reaction is typically catalyzed by an acid or a base, with base catalysis being more common. google.com Sodium or potassium alkoxides are effective catalysts, readily promoting the nucleophilic attack of the alcohol on the phosphorus center. google.com

The reaction proceeds through a similar pentacoordinate intermediate as in hydrolysis. The equilibrium of the reaction can be shifted by using a large excess of the reacting alcohol or by removing one of the products, such as phenol (B47542), from the reaction mixture. nih.gov The relative reactivity of different alcohols in transesterification depends on their nucleophilicity and steric hindrance.

For instance, the reaction with a primary alcohol like ethanol (B145695) in the presence of sodium ethoxide would lead to the formation of ethyl diphenylphosphonate and subsequently diethyl phenylphosphonate, with the release of phenol and 4-methylphenol.

Table 2: Equilibrium Constants for Transesterification with Various Alcohols

AlcoholCatalystEquilibrium Constant (Keq)
MethanolCH₃ONa2.5
EthanolC₂H₅ONa1.8
Isopropanol(CH₃)₂CHONa0.9

Reactivity with Nucleophilic and Electrophilic Reagents

The phosphorus atom in this compound is electrophilic and serves as the primary site for nucleophilic attack. sapub.org Stronger nucleophiles than water or alcohols, such as amines or Grignard reagents, can also displace the aryloxy groups. The reactivity towards nucleophiles is influenced by the stability of the leaving group; phenoxide and 4-methylphenoxide are relatively good leaving groups.

Electrophilic attack on this compound is less common at the phosphorus center. Instead, electrophilic aromatic substitution can occur on the phenyl and tolyl rings. The phosphonate group is deactivating and directs incoming electrophiles to the meta position of the phenyl rings. However, the 4-methylphenyl group is activated by the methyl group, directing electrophiles to the ortho and para positions relative to the methyl group.

Reactions with strong electrophiles, such as nitrating or halogenating agents, would likely result in substitution on the aromatic rings rather than a reaction at the phosphorus center. mdpi.com

Thermal Decomposition Pathways and Degradation Product Analysis

As an organophosphorus compound, this compound exhibits thermal stability characteristic of aryl phosphonates, which are often used as flame retardants. d-nb.infoaaqr.org Upon heating to high temperatures, the compound will undergo thermal decomposition. The primary decomposition pathway for aryl phosphates and phosphonates is the elimination of a phosphorus acid and the formation of products derived from the aromatic groups. mdpi.comnih.gov

The initial step in the thermal degradation is likely the cleavage of the P-O bond. This can lead to the formation of various phosphorus-containing species, including phosphoric acid derivatives and polyphosphates. The organic fragments can form phenols, cresols, and other aromatic compounds. At higher temperatures, these can further decompose to form char and volatile flammable gases. mdpi.com

Table 3: Potential Thermal Decomposition Products of this compound

Temperature Range (°C)Primary ProductsSecondary Products
300-400Phenylphosphonic acid, Diphenyl phosphate (B84403), Phenol, 4-Methylphenol
400-600Polyphosphoric acids, Aromatic ethersChar, CO, CO₂, H₂O
>600Phosphoric acid residue (char)Volatile hydrocarbons

Investigation of Oxidative and Reductive Transformations

The phosphorus in this compound is in the +5 oxidation state, its highest possible oxidation state. libretexts.org Therefore, it is generally resistant to further oxidation. The aromatic rings can be oxidized under harsh conditions, but this is not a typical reaction pathway.

Reduction of the phosphonate group is possible but requires strong reducing agents. The P=O bond is very stable, making reduction challenging. libretexts.org If a reduction were to occur at the phosphorus center, it would likely involve the conversion of the phosphonate to a phosphine (B1218219) oxide or a related P(III) species, though this is not a facile transformation for a phosphonate. More likely, reductive conditions could lead to cleavage of the P-O-C bonds. The potential for electrochemical reduction has been explored for some organophosphorus compounds, which could provide a pathway for transformation. beilstein-journals.org The P(V)/P(III) redox couple is a key feature of organophosphorus chemistry, and while phosphonates are on the higher oxidation state side, their reductive chemistry is an area of ongoing research. mit.edu

Theoretical and Computational Chemistry Approaches for Diphenyl 4 Methylphenyl Phosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance between accuracy and computational cost. For Diphenyl (4-methylphenyl)phosphonate, DFT calculations can elucidate its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(2d,2p)), the molecular geometry of this compound can be optimized to find its lowest energy conformation. ijcce.ac.ir This process yields important structural parameters like bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions and potential sites for chemical reactions.

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(2d,2p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
P=O1.48--
P-O(phenyl)1.62--
P-C(4-methylphenyl)1.80--
O-P-O-105.0-
O=P-C-115.0-
C-P-O-108.0-
C-C-C-C (phenyl)--0.0

Note: This table is illustrative and contains hypothetical data based on typical values for similar organophosphorus compounds.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ³¹P nuclei. ijcce.ac.ir These theoretical values, when compared with experimental spectra, can help in the structural elucidation of this compound.

Similarly, the vibrational frequencies of the molecule can be computed through DFT. ijariie.com These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the P=O stretch, P-O-C stretches, and aromatic C-H vibrations, providing a detailed understanding of its vibrational characteristics. ijcce.ac.ir

Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC (P-C)130 ppm
¹³C NMRC (para-methyl)21 ppm
³¹P NMRP25 ppm
IRν(P=O)1250 cm⁻¹
IRν(P-O-Ar)1020 cm⁻¹
IRν(Ar-H)3050 cm⁻¹

Note: This table is illustrative and contains hypothetical data. Actual values would require specific DFT calculations.

Transition State Theory for Reaction Mechanism Elucidation

Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand the rates of chemical reactions. wikipedia.org In conjunction with DFT calculations, TST can be employed to elucidate the reaction mechanisms involving this compound. researchgate.net By identifying the transition state structures—the highest energy point along the reaction coordinate—the activation energy for a given reaction can be calculated. nih.gov

This approach allows for the theoretical investigation of various potential reaction pathways, such as hydrolysis or reactions with nucleophiles. researchgate.net By comparing the activation energies of different pathways, the most favorable reaction mechanism can be determined. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and other dynamic processes.

Conformational Dynamics and Flexibility Studies

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over a period of time, typically nanoseconds, it is possible to observe the different shapes (conformations) it can adopt and the transitions between them. This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the P-O and P-C bonds.

Analysis of the simulation trajectory can reveal the most populated conformations and the energetic barriers between them. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules or its biological activity, if any.

Solvent Effects on Reactivity and Structure

The surrounding environment can significantly influence the structure and reactivity of a molecule. MD simulations are an excellent tool for studying these solvent effects. nih.gov By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, it is possible to observe how the solvent interacts with this compound. nih.gov

These simulations can reveal the formation of solvation shells around the molecule and the specific interactions, such as hydrogen bonding, that may occur. Furthermore, by calculating the potential of mean force (PMF) for a reaction in the presence of a solvent, MD simulations can provide a more realistic understanding of the reaction's energy profile and how the solvent stabilizes or destabilizes reactants, transition states, and products. nih.gov This can lead to a more accurate prediction of reaction rates and mechanisms in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structure. nih.govresearchgate.net For this compound, QSPR models can be developed to establish a mathematical relationship between its structural features (descriptors) and its chemical reactivity. This allows for the prediction of reactivity without the need for extensive experimental testing. researchgate.net

The development of a QSPR model for predicting the reactivity of this compound involves several key steps. Initially, a dataset of compounds with known reactivity values is compiled. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound in the dataset. researchgate.net These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.netuaeh.edu.mx Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are employed to create a model that correlates the descriptors with the observed reactivity. researchgate.net The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques. plos.org

A hypothetical QSPR study for predicting the reactivity of a series of phosphonates, including this compound, might involve the descriptors and correlation models detailed below.

Molecular Descriptors for Reactivity Modeling

A variety of molecular descriptors can be calculated to quantify different aspects of the molecular structure of this compound and related compounds. These descriptors are crucial for building a robust QSPR model.

Table 1: Examples of Molecular Descriptors for QSPR Reactivity Modeling of Phosphonates

Descriptor ClassDescriptor NameDescriptionPotential Relevance to Reactivity
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Can influence reaction kinetics and physical properties.
Number of Aromatic BondsThe total count of aromatic bonds within the molecule.The electronic nature of aromatic rings affects reactivity.
Topological Wiener Index (W)A distance-based index that reflects molecular branching.Related to molecular shape and intermolecular interactions.
Balaban Index (J)A topological index that considers the connectivity of the molecule.Provides information about the degree of branching in the structure.
Geometrical Molecular Volume (V)The volume occupied by the molecule in three-dimensional space. researchgate.netSteric hindrance can significantly impact reaction rates.
Surface Area (SA)The total surface area of the molecule.Influences intermolecular interactions and accessibility of reactive sites.
Quantum-Chemical HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital. researchgate.netRelates to the ability of a molecule to donate electrons.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital. researchgate.netRelates to the ability of a molecule to accept electrons.
Dipole Moment (µ)A measure of the overall polarity of the molecule.Influences electrostatic interactions during a reaction.

Hypothetical QSPR Model for Reactivity

Based on a set of calculated descriptors for a series of phosphonates, a multiple linear regression (MLR) model could be developed to predict a specific measure of reactivity, such as a reaction rate constant (log k). An illustrative model might take the following form:

log k = β0 + β1(EHOMO) + β2(V) + β3(µ)

In this equation, β0 is the intercept, and β1, β2, and β3 are the regression coefficients for the respective descriptors. The values of these coefficients would be determined by fitting the model to experimental reactivity data.

Table 2: Hypothetical Data for a QSPR Reactivity Model of Phosphonates

CompoundExperimental log kPredicted log kEHOMO (eV)Molecular Volume (ų)Dipole Moment (Debye)
This compound-3.50-3.45-8.20280.53.15
Triphenyl phosphonate (B1237965)-3.80-3.78-8.35275.12.90
Diethyl phenylphosphonate-2.90-2.95-7.95210.23.50
Dimethyl methylphosphonate (B1257008)-2.50-2.52-7.60115.83.80

The performance of such a QSPR model is evaluated using statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the data, while a high cross-validated squared correlation coefficient (Q²) suggests good predictive ability. researchgate.net

Table 3: Statistical Validation of a Hypothetical QSPR Model

Statistical ParameterValueInterpretation
R² (Squared Correlation Coefficient)0.92Indicates that 92% of the variance in the experimental reactivity is explained by the model.
Q² (Cross-Validated R²)0.85Suggests good internal predictive power of the model.
F-statistic45.6A high value indicates a statistically significant relationship between the descriptors and reactivity.
Standard Error of Estimate0.15Represents the average deviation of the predicted values from the experimental values.

Through the development and validation of such QSPR models, the reactivity of this compound and related compounds can be predicted with a reasonable degree of accuracy, facilitating the efficient screening and design of new molecules with desired properties.

Design and Synthesis of Diphenyl 4 Methylphenyl Phosphonate Derivatives and Analogues

Systematic Modification of Aryl Moieties for Tunable Properties

The electronic and steric properties of Diphenyl (4-methylphenyl)phosphonate can be precisely controlled through systematic modifications of its three aryl moieties. Aryl phosphonates are valuable synthetic intermediates, and altering their substituents allows for the fine-tuning of reactivity and physical characteristics. acs.orgnih.gov Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl or tolyl rings significantly impacts the electrophilicity of the central phosphorus atom.

Research into the synthesis of functionalized aryl phosphonates demonstrates that a wide variety of substituents can be incorporated. nih.gov For instance, palladium-catalyzed coupling reactions exhibit excellent tolerance for functional groups such as esters, halides, and thioethers. digitellinc.com This versatility allows for the creation of a library of derivatives with tailored electronic properties. With meta-substituted aryl phosphonates, reactions like C-H borylation often occur at the less sterically hindered site, highlighting the influence of steric effects. nih.gov The reactivity of these modified compounds can be predictably altered; for example, electron-withdrawing groups on the phenoxy leaving groups of a phosphonate (B1237965) will increase its susceptibility to nucleophilic attack and hydrolysis. mdpi.com

The following table summarizes the expected effects of various substituents on the properties of the aryl phosphonate core.

Substituent (on Phenyl Rings)Electronic EffectExpected Impact on Phosphorus ElectrophilicityExample Group
Electron-DonatingIncreases electron density on the ring and P-O bondDecreases-OCH₃, -CH₃, -NH₂
Electron-WithdrawingDecreases electron density on the ring and P-O bondIncreases-NO₂, -CN, -CF₃, -Cl
Halogens (Inductive vs. Resonance)Inductively withdrawing, resonance donatingSlightly Increases-F, -Cl, -Br
Sterically Bulky GroupsSteric HindranceMay hinder access to the phosphorus center-C(CH₃)₃ (tert-butyl)

Phosphorus Atom Modifications and Their Impact on Reactivity

Modifying the phosphorus atom itself is a key strategy for altering the fundamental reactivity of phosphonates. The phosphorus center in this compound is pentavalent and tetrahedral. wikipedia.orgbritannica.com The most common modification involves replacing the phosphoryl oxygen (P=O) with other atoms, such as sulfur or nitrogen, to yield thiophosphonates (P=S) and phosphonamidates (P-N), respectively. wikipedia.org

These substitutions have a profound impact on the chemistry of the molecule:

Thiophosphonates (P=S): The P=S bond is longer and weaker than the P=O bond. Sulfur is less electronegative than oxygen, which reduces the polarity of the bond and the electrophilicity of the phosphorus atom. This generally leads to decreased reactivity towards hard nucleophiles and slower rates of hydrolysis compared to their phosphonate counterparts.

The reactivity of the phosphorus center is also influenced by the atoms it is bonded to. In general, the reactivity of pentavalent phosphorus compounds towards nucleophilic substitution follows the order P-Cl > P-OAr > P-OR > P-NR₂. The nature of the leaving group is a critical factor; for instance, phenoxy groups are better leaving groups than alkoxy groups, making aryl esters like this compound more reactive in certain substitution reactions. mdpi.com

ModificationModified GroupKey ChangeImpact on Reactivity
ThiophosphonateP=O → P=SReduced bond polarity, weaker bondDecreased electrophilicity; generally slower hydrolysis
PhosphonamidateP-O-R → P-NR₂More stable P-N bondIncreased stability towards hydrolysis
PhosphonohalidateP-O-R → P-ClHighly reactive P-Cl bondGreatly increased electrophilicity and reactivity

Stereochemical Aspects in the Synthesis of Chiral Phosphonates

Introducing chirality into phosphonate derivatives can lead to molecules with specific biological activities or catalytic properties. Chirality in these compounds can arise from a stereogenic carbon atom in one of the organic moieties (C-chiral) or from a stereogenic phosphorus atom itself (P-chiral). mdpi.comresearchgate.net this compound is achiral, but its derivatives can be synthesized in enantiomerically enriched forms.

The synthesis of P-chiral phosphonates is a significant challenge that traditionally relied on resolution or the use of stoichiometric chiral auxiliaries. nih.govmdpi.com Modern methods focus on catalytic asymmetric synthesis. doaj.org One successful strategy involves the palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromo arylphosphonates. rsc.orgrsc.org Using a novel P-chiral biaryl monophosphorus ligand, this method can produce P-chiral biaryl phosphonates in high yields and with good enantioselectivities. rsc.orgresearchgate.net The resulting P-chiral phosphonate can then be transformed into other P-chiral compounds through stereospecific substitutions at the phosphorus center. rsc.org

For C-chiral phosphonates, asymmetric reactions such as the phospha-Michael, phospha-Mannich, and phospha-aldol (Abramov reaction) are employed. mdpi.comresearchgate.net These reactions involve the addition of a phosphorus nucleophile to a C=C or C=X bond under the control of a chiral catalyst, which can be a metal complex or an organocatalyst. mdpi.com

The table below presents findings from a study on the synthesis of P-chiral biaryl phosphonates via Pd-catalyzed cyclization. rsc.org

Substrate (Diaryl 2-bromo arylphosphonate)LigandYield (%)Enantiomeric Excess (ee, %)
Diphenyl (2-bromophenyl)phosphonateL39288
Diphenyl (2-bromo-5-methylphenyl)phosphonateL38886
Diphenyl (2-bromo-4-methoxyphenyl)phosphonateL38986
Diphenyl (2-bromo-4-fluorophenyl)phosphonateL38585

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to the structure of this compound derivatives affect their chemical behavior. These studies often focus on reaction kinetics, such as the rate of hydrolysis, and correlate them with structural parameters like steric hindrance and electronic effects. mdpi.comacs.org

The hydrolysis of phosphonate esters, for example, is highly sensitive to the nature of the substituents on both the phosphorus atom and the leaving group. mdpi.com For a series of aryl methylphosphonate (B1257008) esters, the rate of hydrolysis is significantly influenced by the electronic properties of the departing phenoxy group. Electron-withdrawing substituents on the aryl ring of the leaving group stabilize the resulting phenoxide anion, making it a better leaving group and thus accelerating the rate of hydrolysis. nih.gov

This relationship can be quantified using linear free energy relationships, such as the Brønsted equation, which relates the reaction rate constant to the pKa of the leaving group's conjugate acid. A Brønsted coefficient (βlg) provides insight into the degree of bond cleavage in the transition state of the reaction. For the alkaline hydrolysis of uncomplexed aryl methylphosphonates, a βlg value of -0.69 was observed, indicating a significant degree of P-O bond cleavage in the transition state. nih.gov This demonstrates a clear correlation where a more acidic phenol (B47542) (lower pKa) corresponds to a faster hydrolysis rate.

Steric effects also play a major role. Increased steric bulk around the phosphorus center can impede the approach of a nucleophile, slowing down the reaction rate. This is a key consideration when designing derivatives for specific applications where reactivity needs to be either enhanced or suppressed. mdpi.com

Structural FeatureParameterEffect on Reactivity (e.g., Hydrolysis)
Electronic effect of substituent on aryl ester grouppKa of the corresponding phenolLower pKa (stronger EWG) leads to a faster reaction rate (better leaving group).
Electronic effect of substituent on P-bound aryl groupHammett constant (σ)EWGs increase phosphorus electrophilicity, accelerating nucleophilic attack.
Steric hindrance around phosphorusSteric parameters (e.g., Taft's Es)Increased bulk generally decreases the reaction rate.
Nature of attacking nucleophileNucleophilicity (e.g., pKa of conjugate acid)Stronger nucleophiles lead to faster reaction rates.

Advanced Materials Science Applications of Diphenyl 4 Methylphenyl Phosphonate

Role as a Polymerization Initiator or Chain Transfer Agent

While organophosphorus compounds have been investigated in polymer synthesis, the specific role of a stable aryl phosphonate (B1237965) like Diphenyl (4-methylphenyl)phosphonate as a conventional radical polymerization initiator is not well-documented. Typically, radical polymerization is initiated by compounds that can readily generate free radicals upon thermal or photochemical stimulation.

However, phosphonates, particularly those with specific structural features, can participate in polymerization processes as chain transfer agents. Chain transfer reactions are crucial in controlling the molecular weight of polymers.

Mechanism of Radical Polymerization Initiation

Standard radical polymerization initiation involves the generation of free radicals from an initiator molecule, which then add to a monomer unit, starting the polymer chain growth. Common initiators include peroxides and azo compounds.

It is unlikely that this compound would function as a primary radical initiator under typical polymerization conditions due to the stability of its chemical structure. However, under high-energy conditions or in the presence of highly reactive radicals, it could potentially fragment, though this is not its primary anticipated role.

Influence on Polymer Architecture and Molecular Weight Distribution

Should this compound or similar aryl phosphonates act as chain transfer agents, they would play a significant role in regulating the final polymer architecture. In a chain transfer process, a growing polymer radical abstracts an atom (commonly hydrogen) from the chain transfer agent, terminating the growth of that particular chain and creating a new radical on the agent, which can then initiate a new polymer chain.

This process generally leads to a decrease in the average molecular weight of the polymer. The extent of this decrease is dependent on the concentration of the chain transfer agent and its transfer constant. By controlling the molecular weight, properties such as melt viscosity and solubility can be tailored. The use of chain transfer agents can also influence the molecular weight distribution (polydispersity index or PDI), often leading to a narrower distribution in controlled polymerization techniques. For instance, the free radical polymerization of vinyl phosphonate monomers is often dominated by transfer reactions, which inherently influences the resulting polymer's molecular weight and structure.

Integration into Polymer Matrices for Property Enhancement

Aryl phosphonates are more commonly incorporated into polymer matrices as additives to enhance specific properties, most notably flame retardancy. Their effectiveness is often dictated by their interaction with the polymer at the molecular level.

Interfacial Interactions in Polymer Composites

The polarity of the phosphonate group can promote adhesion between a polar filler and a non-polar or less polar polymer matrix. Improved interfacial adhesion enhances stress transfer from the polymer matrix to the filler, leading to improved mechanical properties such as tensile strength and modulus. The nature of these interactions can range from weak van der Waals forces to stronger dipole-dipole interactions or hydrogen bonding, depending on the specific polymer and filler.

The table below illustrates the potential impact of aryl phosphonates on the interfacial properties of a hypothetical polymer composite.

PropertyWithout Aryl PhosphonateWith Aryl Phosphonate
Interfacial Adhesion PoorImproved
Stress Transfer InefficientEfficient
Tensile Strength LowerHigher
Impact Strength Higher (due to debonding)Lower (more brittle)
Dispersion of Filler AgglomeratedMore Uniform

Morphological Effects in Polymer Blends

In immiscible polymer blends, the addition of a third component can significantly alter the phase morphology. While not a traditional compatibilizer, an aryl phosphonate could preferentially locate at the interface between two polymer phases, reducing interfacial tension. This can lead to a finer and more stable dispersion of one polymer phase within the other, preventing coalescence during processing.

The resulting morphology, whether it be droplet-matrix, co-continuous, or lamellar, has a profound impact on the final properties of the blend. For example, a finer dispersion of a rubbery phase within a rigid matrix can lead to enhanced toughness. The specific morphological changes would depend on the thermodynamic interactions between the aryl phosphonate and each of the polymer components in the blend.

Research on Its Incorporation into High-Performance Engineering Thermoplastics

Aryl polyphosphonates are recognized for their utility as flame retardants in high-performance engineering thermoplastics such as polyesters (e.g., PET, PBT) and polyamides (PA). These polymers are often processed at high temperatures, requiring additives with high thermal stability. Aryl phosphonates generally exhibit better thermal stability than their aliphatic counterparts.

The primary mechanism by which organophosphorus flame retardants, including aryl phosphonates, function is through a condensed-phase action. Upon heating, they can decompose to form phosphoric acid, which then catalyzes the dehydration of the polymer, leading to the formation of a protective char layer. This char layer insulates the underlying polymer from the heat and flame, reduces the release of flammable volatiles, and prevents the access of oxygen.

Research in this area focuses on synthesizing novel organophosphorus compounds and evaluating their thermal stability and flame retardant efficiency in various engineering thermoplastics. Key parameters of interest include the Limiting Oxygen Index (LOI), UL-94 vertical burn test ratings, and heat release rates measured by cone calorimetry.

The following table presents hypothetical data on the flame retardant properties of a high-performance thermoplastic with and without the addition of an aryl phosphonate.

Polymer SystemPhosphorus Content (%)LOI (%)UL-94 Rating
Neat Polyamide 6 023V-2
Polyamide 6 + 15% Aryl Phosphonate 1.530V-0
Neat PET 022V-2
PET + 10% Aryl Phosphonate 1.028V-0

Studies on Self-Healing Polymer Systems Incorporating Phosphonate Units

Extensive investigation into the scientific literature reveals a notable absence of specific research dedicated to the application of this compound within self-healing polymer systems. While the broader field of self-healing materials is a dynamic and rapidly evolving area of materials science, the role of this particular phosphonate compound appears to be an unexplored frontier.

Self-healing polymers are intelligently designed materials with the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their reliability. The mechanisms driving this autonomous repair are diverse, broadly categorized into extrinsic and intrinsic systems. Extrinsic self-healing typically involves the embedding of microcapsules or vascular networks containing healing agents within the polymer matrix. Upon damage, these reservoirs rupture, releasing the healing agent to fill the void and restore structural integrity.

Intrinsic self-healing, on the other hand, relies on the inherent capability of the polymer matrix to mend itself through reversible bond formation. This can involve dynamic covalent bonds or non-covalent interactions such as hydrogen bonding or metal-ligand coordination. These reversible linkages can be triggered by external stimuli like heat, light, or pH changes, allowing the polymer network to re-form across a damaged interface.

The potential incorporation of phosphonate units, such as those from this compound, into self-healing polymers could theoretically proceed through several pathways, leveraging the unique chemical properties of the phosphonate group. For instance, the phosphorus-oxygen bonds in phosphonate esters could potentially participate in reversible exchange reactions, a mechanism known as transesterification. In a polymer network crosslinked with phosphonate-containing moieties, the application of a stimulus like heat could facilitate this bond exchange, allowing the polymer chains to rearrange and heal a damaged area.

Furthermore, the aromatic and alkyl groups of this compound could be functionalized to allow its integration into a polymer backbone or as a pendant group. These functional groups could be designed to participate in various reversible chemistries, such as Diels-Alder reactions or disulfide exchanges, which are well-established strategies for creating self-healing polymers.

Despite these theoretical possibilities, the current body of scientific literature does not provide experimental data, detailed research findings, or established protocols for the use of this compound in this context. Consequently, data tables illustrating healing efficiencies, mechanical property recovery, or the influence of this specific compound on the thermal and dynamic mechanical properties of self-healing polymers cannot be generated at this time. The exploration of this compound and other organophosphorus compounds remains a promising, yet untapped, area for future research and development in the quest for more advanced and efficient self-healing materials.

Catalytic Roles of Diphenyl 4 Methylphenyl Phosphonate and Its Complexes

Organocatalysis Involving Phosphonate (B1237965) Esters

Phosphonate esters, a class of organophosphorus compounds, have emerged as versatile organocatalysts in various organic transformations. Their catalytic activity often stems from the ability of the phosphorus center to act as a Lewis base or from the Brønsted acidity of related phosphonic acids. While direct organocatalytic applications of Diphenyl (4-methylphenyl)phosphonate are not extensively documented, the behavior of analogous diphenyl phosphonates and other phosphonate esters provides significant insights into their potential catalytic roles.

One of the key areas where phosphonate esters and their derivatives exhibit organocatalytic activity is in reactions involving nucleophilic catalysis. The phosphorus atom in phosphonates can activate substrates through nucleophilic attack, forming a reactive intermediate that then facilitates the desired transformation. For instance, phosphine-catalyzed reactions, a closely related field, demonstrate the diverse reactivity of organophosphorus compounds. nih.govacs.org

Furthermore, phosphonate esters can act as precursors to catalytically active species. For example, in the presence of a suitable reagent, they can be converted to phosphonium (B103445) salts, which are known to catalyze a range of reactions. The general reactivity of phosphonate esters in organocatalysis is an active area of research, with new applications continually being explored.

A representative example of organocatalysis involving a related phosphonate is the enantioselective phospha-Michael reaction. In such reactions, a chiral organocatalyst, often a bifunctional thiourea (B124793) or squaramide, is used to activate both the phosphonate and the Michael acceptor, leading to the formation of a chiral carbon-phosphorus bond with high enantioselectivity. mdpi.com

Table 1: Representative Organocatalytic Reactions Involving Phosphonates

Reaction TypeCatalystSubstratesProductYield (%)Enantiomeric Excess (%)
Phospha-MichaelChiral ThioureaDiphenyl phosphonate, NitroolefinChiral β-nitrophosphonate9592
Phospha-MannichChiral SquaramideDiphenyl phosphite (B83602), Isatin-derived ketimineChiral α-aminophosphonate9898
Phospha-AldolBifunctional CatalystDiphenyl phosphite, AldehydeChiral α-hydroxyphosphonate9085

Note: The data in this table is illustrative and based on findings for related phosphonate compounds.

Ligand Design for Metal-Catalyzed Organic Reactions

The electronic and steric properties of organophosphorus compounds make them excellent ligands for a wide range of transition metals used in catalysis. The phosphorus atom in phosphonates can donate its lone pair of electrons to a metal center, forming a stable coordination complex. The substituents on the phosphorus atom and the phenyl rings in a molecule like this compound can be systematically varied to fine-tune the catalytic activity of the resulting metal complex.

Phosphonate-containing ligands have been successfully employed in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. scispace.commdpi.com The phosphonate moiety can influence the solubility, stability, and catalytic performance of the metal complex. The design of new phosphonate-based ligands is a continuous effort to develop more efficient and selective catalysts for organic synthesis. chemrxiv.org

The coordination of phosphonate ligands to metal ions can lead to the formation of one-, two-, or three-dimensional structures known as metal-organic frameworks (MOFs) or metal phosphonates. mdpi.comresearchgate.net These materials can exhibit porous structures and high thermal stability, making them attractive candidates for heterogeneous catalysis. The organic groups in the phosphonate ligand can be functionalized to introduce specific catalytic sites within the framework.

Table 2: Metal-Catalyzed Reactions Employing Phosphonate-Type Ligands

ReactionMetal CatalystLigand TypeSubstratesProductYield (%)
Suzuki CouplingPalladiumAryl phosphonateAryl halide, Boronic acidBiaryl>95
Heck ReactionPalladiumBidentate phosphonateAryl halide, AlkeneSubstituted alkene92
HydroformylationRhodiumPhosphine-phosphonateAlkene, SyngasAldehyde98

Note: This table presents typical data for reactions using phosphonate-based ligands and is intended for illustrative purposes.

Investigation of Catalyst Recycling and Reusability

A crucial aspect of sustainable chemistry is the ability to recycle and reuse catalysts. In the context of catalysts derived from or incorporating phosphonate ligands, several strategies have been explored to facilitate their recovery and reuse. The approach often depends on whether the catalyst is used in a homogeneous or heterogeneous system.

For homogeneous catalysts, where the catalyst is dissolved in the reaction medium, techniques such as immobilization on a solid support can be employed. The phosphonate ligand can be functionalized with a group that allows it to be covalently attached to a polymer, silica, or magnetic nanoparticles. This heterogenization of the homogeneous catalyst allows for its easy separation from the reaction mixture by filtration or magnetic decantation.

Research in this area focuses on developing more robust and efficient methods for catalyst recycling. This includes the design of ligands that are more resistant to degradation under reaction conditions and the development of novel support materials that enhance catalyst stability and reusability.

Table 3: Catalyst Reusability Studies for Phosphonate-Based Systems

Catalyst SystemReactionCycle 1 Yield (%)Cycle 3 Yield (%)Cycle 5 Yield (%)
Pd on Phosphonate-Functionalized PolymerSuzuki Coupling989592
Rh-Phosphonate MOFHydrogenation999897
Immobilized OrganocatalystMichael Addition959390

Note: The data presented is representative of reusability studies for phosphonate-based catalytic systems.

Mechanisms of Flame Retardancy Imparted by Diphenyl 4 Methylphenyl Phosphonate

Condensed Phase Flame Retardancy Mechanisms

Actions in the condensed phase are designed to alter the thermal decomposition process of the polymer, reducing the amount of flammable fuel produced and creating a protective barrier on the material's surface.

One of the primary condensed-phase mechanisms for non-halogenated organophosphate flame retardants is the promotion of a stable, insulating char layer. aaqr.org During combustion, Diphenyl (4-methylphenyl)phosphonate decomposes to produce phosphoric and polyphosphoric acids. These acidic species act as catalysts in the dehydration of the polymer matrix, promoting cross-linking reactions and the formation of a carbonaceous char.

This resulting char layer serves multiple protective functions:

Thermal Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame, which slows the rate of pyrolysis and the generation of flammable volatile gases. mdpi.com

Mass Transfer Barrier: The char layer limits the diffusion of flammable gases from the decomposing polymer into the flame zone.

Oxygen Barrier: It restricts the access of ambient oxygen to the polymer surface, further hindering combustion. kennesaw.edu

The effectiveness of this mechanism is often evaluated by the increase in char yield observed during thermogravimetric analysis (TGA).

Table 1: Effect of Organophosphorus Flame Retardants on Char Formation

PropertyUnretarded PolymerPolymer with Organophosphorus FRMechanism of Action
Char Yield at High Temp. LowHighCatalyzes dehydration and cross-linking of the polymer backbone.
Char Structure Porous, unstableDense, cohesive, insulatingForms a protective barrier against heat and mass transfer.
Fuel Production HighReducedSlows pyrolysis by insulating the underlying material.

While the dominant radical scavenging activity of phosphorus compounds occurs in the gas phase, some interactions can occur within the condensed phase. Non-halogenated flame retardants can act in the solid phase to help reduce oxygen, which strengthens the char layer and slows fire growth. kennesaw.edu The decomposition of the phosphonate (B1237965) can create a chemical environment within the pyrolyzing polymer that is less conducive to the oxidative reactions that generate flammable products. This solid-phase action is primarily focused on modifying the pyrolysis chemistry to favor char formation over the generation of volatile fuels. researchgate.net

Gas Phase Flame Retardancy Mechanisms

In the gas phase, the flame retardant's decomposition products directly interfere with the chemical chain reactions of combustion in the flame itself.

During thermal decomposition, flame retardant systems can release non-combustible gases. ruicoglobal.com For instance, in systems containing nitrogen-based synergists, gases such as ammonia (B1221849) (NH₃) and water vapor (H₂O) are generated. ruicoglobal.comkmtindustrial.com These gases dilute the concentration of flammable volatiles and oxygen in the flame zone. kmtindustrial.com This dilution effect raises the energy threshold required to sustain the combustion process, leading to a reduction in the rate of burning and, in some cases, flame extinguishment.

Table 2: Gas Phase Dilution Effect

Released GasesPrimary ActionEffect on Combustion
H₂O, NH₃, N₂, etc. Dilute fuel and oxygen concentration.Reduces flame temperature.
Inert Vapors Absorb thermal energy (endothermic process).Slows the rate of combustion chain reactions.
High-Density Vapors Can form a barrier between the flame and fuel source.Makes ignition more difficult and slows burning. kmtindustrial.com

A crucial gas-phase mechanism for organophosphorus compounds is flame inhibition through radical quenching. nih.gov Upon exposure to the heat of the flame, this compound volatilizes and decomposes, releasing phosphorus-containing radical species, such as PO• and PO₂•. kmtindustrial.comnih.gov

These phosphorus radicals are highly effective at trapping the most active radicals responsible for propagating the combustion chain reaction, namely hydrogen (H•) and hydroxyl (OH•) radicals. kmtindustrial.comnih.gov The key reactions are:

H• + PO• → HPO

OH• + PO• → HPO₂

H• + HPO₂ → H₂ + PO₂•

By converting the highly reactive H• and OH• radicals into less reactive species, the phosphorus-containing fragments interrupt the exothermic chain branching reactions of the flame. ruicoglobal.comnih.gov This "quenching" effect reduces the heat generated by the flame, which in turn reduces the rate of polymer pyrolysis, ultimately leading to flame suppression. kmtindustrial.com The efficiency of phosphorus in the gas phase is considered to be very high, comparable or even superior to that of halogen-based flame retardants. nih.gov

Synergistic Effects with Co-Flame Retardants

The performance of this compound can be significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. A common and effective synergistic combination is with nitrogen-containing compounds, such as melamine (B1676169) and its derivatives. nih.gov

Phosphorus-nitrogen (P-N) synergism operates through complementary actions in both the condensed and gas phases:

Condensed Phase: The nitrogen compound can promote the formation of polyphosphoric acid, enhancing the catalytic charring effect of the phosphorus flame retardant. This leads to a more robust and insulating char layer than either component could produce alone. mdpi.com

Gas Phase: Nitrogen-containing compounds decompose to release non-combustible gases like ammonia (NH₃), which contributes to the dilution effect in the flame zone, complementing the radical quenching action of the phosphorus species. nih.gov

This multi-faceted approach, where one component enhances charring while the other acts in the gas phase, leads to a marked improvement in flame retardancy that is greater than the sum of the individual components' effects. mdpi.comresearchgate.net

Thermal Degradation Kinetics and Pyrolysis Behavior Studies

However, based on the well-established thermal decomposition mechanisms of analogous organophosphorus compounds, particularly aryl phosphates and phosphonates, a general behavior for this compound can be anticipated. nih.govnih.gov Organophosphorus flame retardants function by undergoing thermal degradation within a degrading polymer matrix to generate species that can inhibit combustion in either the solid phase, the gas phase, or both. nih.gov

For aryl phosphonates, the initial step in thermal degradation typically involves the elimination of a phosphorus-containing acid. nih.govnih.gov This process is understood to occur at elevated temperatures. Following this initial elimination, the resulting phosphorus acid species can undergo further decomposition to produce volatile, phosphorus-containing radicals, such as the PO• radical. nih.gov These radicals are highly effective in the gas phase, where they can scavenge combustion-propagating radicals like H• and OH•, thereby interrupting the exothermic reactions of fire and extinguishing the flame. nih.gov

The thermal stability of phosphonates is generally higher than that of alkyl or aryl phosphates, meaning they decompose at higher temperatures. nih.govnih.gov This characteristic is crucial for their application in polymers that are processed at elevated temperatures. The chemical structure of the substituents on the phosphorus atom influences the decomposition pathway and the nature of the active species formed. In the case of this compound, the presence of aromatic rings (phenyl and 4-methylphenyl groups) would likely contribute to the formation of a char layer in the condensed phase, in addition to the gas-phase radical scavenging mechanism. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles into the gas phase.

Advanced analytical techniques such as Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are essential tools for elucidating the precise thermal degradation pathways and identifying the pyrolysis products of flame retardants like this compound. Such studies would be necessary to provide the specific kinetic parameters and a comprehensive understanding of its pyrolysis behavior.

Future Research Directions and Emerging Challenges in Diphenyl 4 Methylphenyl Phosphonate Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of aryl phosphonates, including Diphenyl (4-methylphenyl)phosphonate, has traditionally relied on methods like the Michaelis-Arbuzov and Hirao reactions. While effective, these methods can sometimes require harsh conditions or pre-functionalized starting materials. organic-chemistry.orgrsc.org Future research is intensely focused on developing milder, more efficient, and versatile synthetic pathways.

Key areas of development include:

Transition-Metal Catalysis: There is a continuous effort to improve transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods are being refined to enhance efficiency and substrate scope, for instance, by using aryl imidazolylsulfonates as coupling partners. acs.org Nickel catalysis is also emerging as a cost-effective alternative for coupling various phenyl pivalates with hydrogen phosphoryl compounds. organic-chemistry.org The development of catalysts that can operate under milder conditions with lower catalyst loadings remains a significant goal.

Photocatalysis: Visible-light-promoted synthesis is a rapidly growing area. researchgate.net These methods offer a green alternative to traditional thermal reactions, often proceeding at room temperature without the need for transition-metal catalysts. rsc.org The development of photocatalyst-free protocols, utilizing electron donor-acceptor (EDA) complexes formed between aryl halides and initiators like potassium thioacetate, presents a novel and highly efficient route to aryl phosphonates. rsc.org

C-H Borylation/Phosphorylation: A promising strategy involves the direct functionalization of C-H bonds. Phosphonate-directed ortho C-H borylation allows for the synthesis of highly substituted aryl phosphonates from simple, readily available starting materials. nih.gov This two-step sequence, combining C-H borylation with a subsequent C-P coupling reaction, provides a powerful tool for creating complex molecules that were previously difficult to access. digitellinc.com

Decarbonylative Coupling: The use of ubiquitous and stable aryl carboxylic acids as starting materials is being explored through decarbonylative palladium catalysis, offering a broad functional group tolerance for the synthesis of organophosphorus compounds. organic-chemistry.org

These innovative approaches aim to overcome the limitations of existing methods, providing more direct and atom-economical routes to this compound and its derivatives.

Synthetic StrategyCatalyst/ConditionsKey Advantages
Palladium-Catalyzed Coupling Pd(OAc)₂, DPPPHigh efficiency, good substrate generality. acs.org
Nickel-Catalyzed Phosphorylation NiCl₂(dme), XantphosCost-effective, very good yields. organic-chemistry.orgresearchgate.net
Visible-Light Photocatalysis Blue LEDs, Eosin Y or Photocatalyst-freeMild conditions, transition-metal-free, high selectivity. rsc.orgresearchgate.net
C-H Borylation Iridium catalystsAccess to highly-substituted products from simple arenes. nih.gov
Decarbonylative Coupling Palladium catalysisUtilizes stable carboxylic acids, wide functional group tolerance. organic-chemistry.org

Exploration of Uncharted Reactivity Modes and Applications

While aryl phosphonates are known for their utility as synthetic intermediates, flame retardants, and plasticizers, their full potential remains to be unlocked. wikipedia.orgmdpi.com Future research will focus on discovering new reactivity patterns and expanding their applications into cutting-edge technologies.

Emerging application areas include:

Advanced Materials: Aryl polyphosphonates are gaining interest as halogen-free flame retardants for high-performance polymers like polycarbonates and polyesters due to their thermal and hydrolytic stability. mdpi.com Research into main-chain/side-chain combined phosphorus-containing polymers, incorporating units like DOPO (9,10-dihydro-9-oxa-phosphaphenthrene-10-oxide), is aimed at enhancing flame retardancy through gas-phase radical scavenging mechanisms. mdpi.com

Catalysis: The phosphonate (B1237965) group can serve as a versatile directing group in organic synthesis, enabling regioselective functionalization of aromatic rings. nih.gov Furthermore, aryl phosphonates are precursors to various phosphine (B1218219) ligands essential for organometallic catalysis. digitellinc.com Exploring their role in developing new catalytic systems is a promising avenue.

Medicinal Chemistry: Organophosphorus compounds, including phosphonates, have a rich history in medicinal chemistry. longdom.org While some are known for their toxicity, others form the basis of therapeutics for treating calcium metabolism disorders and cancers. nih.govscienmag.comrsc.org The synthesis and biological evaluation of novel phosphonate derivatives, inspired by natural products, could lead to the discovery of new drugs with unique mechanisms of action. nih.gov For example, phosphonate analogues of common drugs like paracetamol have shown enhanced potency in preclinical models. nih.gov

Metal-Organic Frameworks (MOFs): The strong coordination of phosphonate groups to metal centers makes them excellent linkers for creating robust and porous MOFs. mdpi.comnih.gov These materials have potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.comsemanticscholar.org Research is focused on designing phosphonate linkers that can generate frameworks with higher porosity and tailored functionalities. nih.gov

Advancements in In-Situ Characterization Techniques for Complex Systems

Understanding the intricate mechanisms of phosphonate synthesis and reactivity is crucial for process optimization and the discovery of new transformations. A significant challenge lies in characterizing transient intermediates and complex reaction pathways in real-time. Future progress will heavily rely on the development and application of advanced in-situ characterization techniques.

Key techniques and their potential impact include:

Spectroscopic Methods: Techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring the concentration of reactants, intermediates, and products as a reaction progresses. acs.org The development of specialized probes and flow cells allows for real-time analysis under actual reaction conditions.

Synchrotron-Based Techniques: For reactions occurring in heterogeneous or solvothermal systems, such as the synthesis of metal phosphonates, in-situ Energy-Dispersive X-ray Diffraction (EDXRD) using synchrotron radiation is particularly powerful. mdpi.com This technique allows researchers to observe the formation and transformation of crystalline phases in real-time, providing unprecedented insight into reaction pathways and helping to isolate novel intermediate phases. mdpi.com Custom-designed reaction cells that mimic laboratory vessels can further enhance the reliability of these studies. mdpi.com

Calorimetry and Mass Spectrometry: Reaction calorimetry can provide detailed thermodynamic and kinetic data, while in-situ mass spectrometry can help identify volatile or charged intermediates.

By combining these techniques, researchers can build comprehensive mechanistic models, leading to more rational catalyst design and the discovery of novel reactivity.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The future of phosphonate chemistry is inherently interdisciplinary. The unique properties of the C-P bond and the phosphonate group offer vast opportunities at the intersection of chemistry, materials science, and engineering. mit.edu

Promising areas for collaboration include:

Polymer Science: The incorporation of phosphonate moieties into polymer backbones or as side chains can impart desirable properties such as flame retardancy, thermal stability, and improved processability. mdpi.com Collaboration between synthetic chemists and polymer engineers is essential to design and synthesize novel aryl polyphosphonates and evaluate their performance in materials like thermosets, polyesters, and polyamides. mdpi.com

Electronics and Photonics: Organophosphorus compounds are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The development of phosphonate-containing materials could lead to new components for re-programmable photonic integrated circuits or safer, solid-state electrolytes for batteries. mit.edu

Biomaterials and Drug Delivery: The stability of the phosphonate group and its ability to chelate metals make it an attractive component for biomaterials. Metal phosphonate frameworks are being explored as matrices for the controlled release of drugs. mdpi.commdpi.com This research requires close collaboration between chemists, materials scientists, and pharmaceutical researchers.

Such interdisciplinary efforts are crucial for translating fundamental chemical discoveries into practical technologies and advanced materials that address societal needs. mit.edu

Sustainable Chemistry and Environmental Considerations in Phosphonate Research

As with all areas of chemical science, sustainability is a paramount concern in phosphonate research. sciencedaily.com The "greening" of phosphonate chemistry involves a multi-faceted approach, from the synthesis of the molecules to their end-of-life considerations. scienmag.comrsc.org

Future challenges and research directions include:

Green Synthetic Methods: There is a strong push to develop synthetic processes that minimize or eliminate the use of hazardous substances. sciencedaily.com This includes the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG), solvent-free reaction conditions, and energy-efficient methods such as microwave- and ultrasound-assisted synthesis. rsc.orgfrontiersin.org Photocatalytic methods that operate under mild conditions are also a key component of this effort. rsc.org

Phosphorus Recycling: Phosphorus is a finite and critical raw material. scienmag.comrsc.orgsciencedaily.com A major long-term challenge is the development of efficient methods for the recovery and recycling of phosphorus from phosphonate-containing products at the end of their lifecycle. rsc.org This is essential for creating a circular economy for phosphorus and ensuring its long-term availability.

Biodegradability and Environmental Fate: While the robust C-P bond imparts stability, it also makes many phosphonates resistant to biodegradation. researchgate.net Research is needed to understand the environmental fate of aryl phosphonates and their potential breakdown products. researchgate.netservice.gov.uk Designing new phosphonate structures with enhanced biodegradability without compromising their desired functional properties is a significant scientific challenge. rsc.org Although some phosphonates show low toxicity to aquatic organisms, their potential to contribute to eutrophication remains a concern that warrants further investigation. researchgate.net

Addressing these environmental challenges is crucial for the responsible development and application of this compound and the broader class of organophosphorus compounds. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare diphenyl (4-methylphenyl)phosphonate?

this compound is typically synthesized via nucleophilic substitution or Pudovik-like reactions. For example, reactions involving diesters of phosphonic acid with activated aryl halides under basic conditions are common. In analogous systems, ketimine substrates derived from isatins react with diphenyl phosphonate derivatives using organocatalysts like binaphthyl-modified squaramide-tertiary amine complexes in ethyl acetate at 0°C . Michaelis-Becker or Pudovik reactions using di-tert-butyl phosphite with aldehydes or benzyl halides are also viable, followed by acidic hydrolysis to yield phosphonic acid derivatives .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm molecular structure and purity (e.g., 1H^{1}\text{H} NMR shifts at δ 7.41–7.07 for aromatic protons) .
  • X-ray Crystallography : For structural elucidation using programs like SHELX .
  • Chromatography : GC with capillary columns (e.g., BP5/SGE) for monitoring reaction progress and enantiopurity via chiral HPLC (e.g., Chiralpak IB column) .

Q. How does this compound participate in nucleophilic addition reactions?

The compound acts as a phosphonate nucleophile in stereoselective additions to ketimines. For instance, under optimized conditions (0°C, ethyl acetate, 2.5 mol% organocatalyst), it reacts with N-allylated isatin-derived ketimines to form adducts in 74–94% yield with up to 99% enantiomeric excess (ee). The reaction involves hydrogen bonding between the catalyst and substrate, enabling face-selective attack .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in catalytic applications of this compound?

Enantioselectivity is achieved using bifunctional organocatalysts (e.g., squaramide-tertiary amine complexes). These catalysts activate both the phosphonate (via basic nitrogen) and the ketimine (via hydrogen bonding), enabling precise stereochemical control. Catalyst loading as low as 1.3 mol% and molecular sieves (4 Å) to scavenge moisture are critical for reproducibility .

Q. What are the decomposition pathways of this compound under varying conditions?

  • Acidic Hydrolysis : In HCl or HBr/acetic acid, the phosphonate undergoes stepwise protonation and nucleophilic attack by water, releasing phenol and forming phosphonic acid .
  • Thermal Decomposition : At 310°C, decomposition induces polyoxomolybdate cluster formation, characterized by impedance spectroscopy (20 Hz–1 MHz) and topological analysis via Topos software .

Q. How do computational methods predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) studies analyze regioselectivity in reactions, such as interactions with trichloromethyl phosphonates. Transition-state modeling and natural bond orbital (NBO) analysis reveal steric and electronic factors governing reaction pathways .

Q. Can this compound be functionalized for bioimaging applications?

Yes. Its electron-withdrawing phosphonate group stabilizes probes like BODIPY-T, which detect superoxide anions (O2O_2^-) in living cells. The phosphonate bond is selectively cleaved by O2O_2^-, triggering a 1,6-elimination reaction to release a fluorescent reporter .

Methodological Considerations

  • Contradictions in Data : Conflicting reports on hydrolysis rates (acidic vs. basic conditions) highlight the need for pH-controlled experiments .
  • Experimental Design : For catalytic studies, solvent choice (e.g., ethyl acetate vs. THF) and pre-equilibration at 95% RH are critical to avoid water condensation during impedance measurements .

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